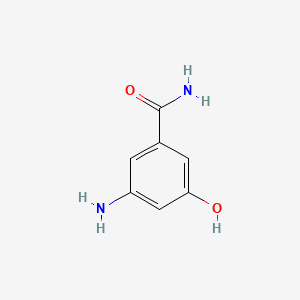

3-Amino-5-hydroxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-hydroxybenzamide, also known as 3-Amino-5-hydroxybenzoic acid, is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.151 . It is used in research and development .

Synthesis Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics, involves a novel variant of the shikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . Kanosamine is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is then converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .Molecular Structure Analysis

The molecular structure of 3-Amino-5-hydroxybenzamide consists of a benzene ring substituted with an amine group at the 3rd position and a hydroxy group at the 5th position . The compound is a monohydroxybenzoate that is the conjugate base of 3-amino-5-hydroxybenzoic acid, obtained by deprotonation of the carboxy group .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobials : 2-amino-N-hydroxybenzamide derivatives, which are structurally similar to 3-Amino-5-hydroxybenzamide, have been synthesized and shown to have antibacterial and antifungal activities (Mahesh et al., 2015).

Isolation from Marine Streptomyces : Compounds including 2-amino-3-hydroxybenzamide, closely related to 3-Amino-5-hydroxybenzamide, have been isolated from marine actinomycete Streptomyces sp. However, these compounds did not show significant activity against various cell lines and bacteria (Zhang et al., 2018).

DNA Damage and Repair : Studies have shown that 3-Aminobenzamide, a compound similar to 3-Amino-5-hydroxybenzamide, affects DNA repair processes. It has been used to study the toxicity of compounds that incorporate into DNA, affecting cell cycle and survival (Boorstein et al., 1987).

Chromosomal Aberrations : 3-Aminobenzamide has been studied for its effects on chromosome aberrations in human lymphocytes, indicating its potential impact on genetic stability (Zhang et al., 1993).

Role in Poly(ADP-ribose) Polymerase (PARP) Inhibition : 3-Aminobenzamide has been used to investigate its role in inhibiting PARP, a key enzyme in DNA repair and cell death pathways. It's been shown to have an anti-apoptotic effect in multiple organ damage scenarios, particularly in the context of gamma irradiation (El-Sheikh et al., 2018).

Antioxidant Activity : Amino-substituted benzamide derivatives, like 3-Amino-5-hydroxybenzamide, exhibit antioxidant properties. Their electrochemical behavior has been studied to understand their radical scavenging activities, crucial in various biological and pharmacological contexts (Jovanović et al., 2020).

Heterocyclic Chemistry Applications : 3-Amino-5-hydroxybenzamide has been used in synthesizing novel heterocyclic compounds like cyclic quaterbenzoxazole and -imidazole derivatives. These compounds represent new heterocyclic ring systems with potential applications in material science and pharmaceuticals (Tauer, 2002).

Biosynthesis of Rifamycin in Nocardia mediterranei : 3-Amino-5-hydroxybenzoic acid, structurally related to 3-Amino-5-hydroxybenzamide, has been identified as a precursor in the biosynthesis of ansamycins, a class of antibiotics including rifamycin (Ghisalba & Nüesch, 1981).

Safety and Hazards

The safety data sheet for 3-Hydroxybenzoic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash thoroughly after handling, and avoid eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

3-amino-5-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYPKVMAPRVKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665591 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176442-22-1 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)

![2-(Hexahydropyrazolo[1,2-a]pyrazol-1-yl)ethanol](/img/structure/B575524.png)

![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)

![1-(Thietan-3-yl)-1H-benzo[d]imidazole](/img/structure/B575530.png)

![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)